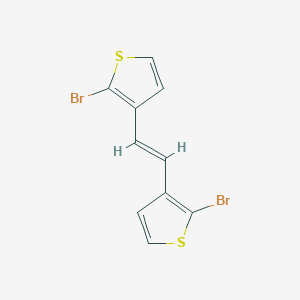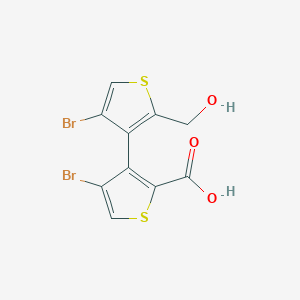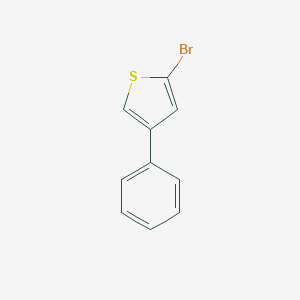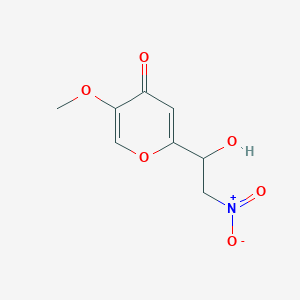
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a thiophene ring, which is known for its unique properties and diverse applications.
Mécanisme D'action
The mechanism of action of 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde is not well understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function. It is also known to exhibit antioxidant and anti-inflammatory properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress, and improve insulin sensitivity. It has also been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde in lab experiments include its high yield of synthesis, stability, and versatility in various reactions. However, its limitations include its toxicity and potential for environmental harm, which require careful handling and disposal.
Orientations Futures
There are several future directions for the research on 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde. Some of these include:
1. Investigation of its mechanism of action and its interactions with biological molecules.
2. Development of new synthetic methods for the production of this compound.
3. Exploration of its potential applications in the fields of materials science and electrochemistry.
4. Investigation of its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
5. Study of its environmental impact and development of methods for its safe disposal.
Conclusion:
In conclusion, this compound is a versatile and important compound in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and impact on the environment and human health.
Méthodes De Synthèse
The synthesis of 3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde involves the reaction of 2-acetyl-4-methylthiophene and 2-bromo-4-methylthiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained by purification using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(2-Formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a fluorescent probe in biochemical assays and as an electrochemical sensor for the detection of heavy metals in water.
Propriétés
IUPAC Name |
3-(2-formyl-4-methylthiophen-3-yl)-4-methylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7-5-15-9(3-13)11(7)12-8(2)6-16-10(12)4-14/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBVHZWXSNVJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C2=C(SC=C2C)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Iodo-3a,6a-dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428696.png)
![3-[2-(4-Bromo-3-thienyl)vinyl]-2-chlorothiophene](/img/structure/B428698.png)



![3-Iodo-2-[2-(4-iodo-3-thienyl)vinyl]thiophene](/img/structure/B428704.png)
![3-Iodo-2-[2-(3-iodo-2-thienyl)vinyl]thiophene](/img/structure/B428705.png)
![Benzo[2,1-b:3,4-b']dithiophene](/img/structure/B428707.png)




![3-Nitro-2-[2-(2-thienyl)vinyl]thiophene](/img/structure/B428719.png)
